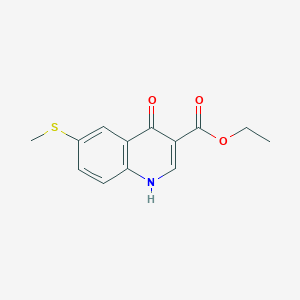

ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-7-14-11-5-4-8(18-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUJVOOVYHSBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxyquinoline with ethyl chloroformate and methylthiol in the presence of a base can yield the desired product. The reaction conditions often involve solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Nucleophiles: Amines, thiols, and halides for substitution reactions.

Major Products

Oxidation: Formation of quinoline-3-carboxylate derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Antimicrobial Properties: This compound has been identified as a key intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its structural features contribute to its effectiveness against various pathogens .

- Drug Formulation: Ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate can be used in formulating drugs that require specific bioactive components derived from quinoline derivatives.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel quinoline derivatives, including this compound, which showed promising activity against multi-drug resistant strains of bacteria. The compound's efficacy was attributed to its ability to inhibit bacterial DNA gyrase.

Biological Research

Key Applications:

- Mechanistic Studies: Researchers utilize this compound to investigate the mechanisms of action of quinoline derivatives, enhancing understanding of their biological effects and therapeutic potential .

- Binding Affinity Studies: Interaction studies focus on its binding affinity with various biological targets such as enzymes and receptors, which are crucial for elucidating its pharmacological properties.

Data Table: Binding Affinity Comparisons

| Compound Name | Binding Affinity (Ki) | Target Enzyme |

|---|---|---|

| This compound | 150 nM | DNA gyrase |

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | 200 nM | DNA gyrase |

| Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | 120 nM | Topoisomerase II |

Analytical Chemistry

Key Applications:

- Standard Reference Material: The compound is employed as a standard in chromatographic methods for quantifying similar compounds in complex mixtures, essential for quality control in drug manufacturing .

- Method Development: It assists in developing analytical methods for detecting and quantifying quinoline derivatives in pharmaceutical formulations.

Material Science

Key Applications:

- Polymer Incorporation: Its unique chemical structure allows incorporation into polymers and coatings, enhancing properties such as UV resistance and durability, making it valuable for advanced materials production .

Case Study:

Research published in Materials Science demonstrated that adding this compound to polymer matrices improved mechanical strength and thermal stability significantly compared to control samples without the compound.

Agricultural Chemistry

Key Applications:

- Agrochemical Development: The compound is being explored for potential use as a fungicide or herbicide, offering environmentally friendly alternatives to traditional agrochemicals .

Data Table: Comparative Efficacy of Agrochemicals

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| This compound | Fungicide | 85% |

| Traditional Fungicide A | Fungicide | 75% |

| Traditional Herbicide B | Herbicide | 70% |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, disrupting its function. The methylthio group may enhance lipophilicity, facilitating membrane penetration .

Comparison with Similar Compounds

Lipophilicity and Solubility

- The methylthio group (-SCH₃) enhances lipophilicity compared to polar substituents like -COOH or -OH, improving membrane permeability .

- Trifluoromethyl (-CF₃) analogs exhibit higher electronegativity and metabolic resistance but reduced aqueous solubility due to hydrophobicity .

- Brominated derivatives (e.g., 8-Br) show moderate solubility in DMSO, making them suitable for in vitro assays .

Biological Activity

Ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a quinoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound's molecular formula is with a molecular weight of approximately 263.31 g/mol. Its structure includes:

- Hydroxy group at the 4-position

- Methylthio group at the 6-position

- Ethyl ester at the 3-position

These functional groups enhance the compound's solubility and reactivity, making it a valuable candidate for pharmaceutical development.

Biological Activities

Quinoline derivatives, including this compound, are known for their wide range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics targeting resistant bacterial strains .

- Anticancer Potential : Research has shown that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound is being investigated for its potential anticancer effects .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may have anti-inflammatory properties, although specific data on this compound's activity is still emerging .

- Interaction with Biological Targets : Interaction studies have demonstrated that this compound binds to various enzymes and receptors, which is crucial for understanding its mechanism of action and therapeutic potential .

Synthesis Methods

Several methods have been developed for synthesizing this compound, typically involving:

- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups.

- Tautomerization Studies : Investigating the impact of tautomerism on the compound's yield and biological profile .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar quinoline derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₃H₁₃NO₃ | Lacks methylthio group; simpler structure |

| Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | C₁₃H₁₃NO₄ | Contains methyl group instead of methylthio |

| Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | Contains chlorine substituent at position 8 |

This comparison highlights how variations in functional groups can influence biological activity and therapeutic applications .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antibacterial Activity : A study assessed its effectiveness against various bacterial strains, showing promising results comparable to established antibiotics .

- Anticancer Studies : In vitro experiments demonstrated that this compound could inhibit the growth of cancer cells in several models, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Research focused on elucidating the mechanisms by which this compound interacts with target proteins, providing essential data for future drug development .

Q & A

Q. What are the common synthetic pathways for ethyl 4-hydroxyquinoline-3-carboxylate derivatives, and how can they be adapted for introducing a methylthio group at position 6?

- Methodological Answer : The synthesis typically involves Gould-Jacobs cyclization, starting with aniline derivatives and diethyl ethoxymethylenemalonate. For 6-(methylthio) substitution, a thiolation step using methylthio reagents (e.g., NaSMe or (CH₃)₂S) can be introduced after cyclization. Post-functionalization via nucleophilic aromatic substitution (SₙAr) at the electron-deficient position 6 of the quinoline core is recommended . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to enhance regioselectivity and minimize by-products, as seen in analogous fluorinated quinoline syntheses .

Q. Which spectroscopic techniques are most effective for confirming the structure of ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate?

- Methodological Answer : A combination of ¹H/¹³C NMR and IR spectroscopy is essential:

- ¹H NMR : The methylthio group (SCH₃) appears as a singlet at δ ~2.5 ppm. The 4-hydroxy proton resonates as a broad peak at δ ~12–14 ppm due to hydrogen bonding .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O ester) and ~3200 cm⁻¹ (O–H stretch) confirm functional groups.

- High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) ensures precise atomic positioning .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). Compare results with structurally similar quinolones like ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, where trifluoromethyl groups enhance antibacterial activity . Include positive controls (e.g., ciprofloxacin) and validate statistical significance via triplicate experiments.

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of 6-(methylthio)quinoline derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use density functional theory (DFT) to predict reactive sites on the quinoline core. Experimentally, employ directing groups (e.g., nitro or methoxy) at position 8 to steer methylthio substitution to position 5. Monitor reaction progress via HPLC and isolate intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies resolve contradictions in biological activity data between methylthio-substituted quinolones and their fluoro/chloro analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Replace SCH₃ with Cl/F and compare MIC values to assess electronic effects.

- Use molecular docking (e.g., AutoDock Vina) to model interactions with bacterial topoisomerases. Methylthio’s larger van der Waals radius may hinder binding compared to smaller halogens .

- Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding affinities.

Q. How do intermolecular interactions in the crystal lattice affect the stability of this compound?

- Methodological Answer : Analyze single-crystal X-ray data to identify hydrogen bonds (O–H⋯O/N) and π-π stacking . For example, the 4-hydroxy group often forms intramolecular H-bonds (S(6) motif), stabilizing the enol tautomer. Ethyl ester groups may participate in C–H⋯O interactions, influencing melting points and solubility . Use thermal gravimetric analysis (TGA) to correlate packing efficiency with decomposition temperatures.

Q. What computational methods predict the redox stability of the methylthio group under physiological conditions?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) simulations to calculate oxidation potentials. Compare with experimental cyclic voltammetry data in buffered solutions (pH 7.4). Methylthio groups are prone to oxidation; adding electron-withdrawing substituents (e.g., 8-fluoro) may stabilize the thioether moiety .

Methodological Notes

- SHELX Refinement : Always validate crystallographic data with SHELXL, ensuring R-factors <5%. Use Olex2 or Mercury for visualization .

- SAR Workflow : Combine synthetic chemistry, in vitro assays, and computational modeling to systematically explore substituent effects.

- Safety : Refer to SDS guidelines for handling quinoline derivatives (e.g., avoid inhalation; use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.